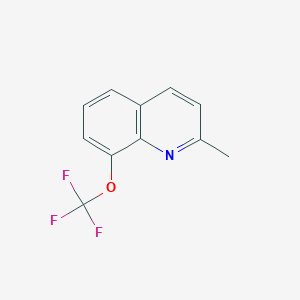![molecular formula C17H21N3O2 B15248877 tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can lead to the formation of N-oxides, while reduction of the amino group can yield primary or secondary amines.
Applications De Recherche Scientifique
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-3-phenyl-2-aminopropanoate: Similar structure but with a phenyl group instead of a bipyridine moiety.
tert-Butyl ®-3-(pyridin-2-yl)-2-aminopropanoate: Contains a single pyridine ring instead of a bipyridine moiety.
Uniqueness
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes and participate in redox reactions. This makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m1/s1 |
Clé InChI |
BVUCZLAYXSBCRU-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


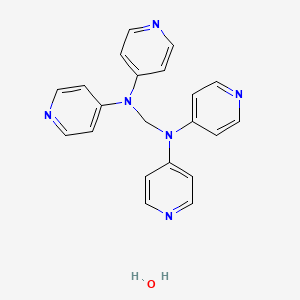
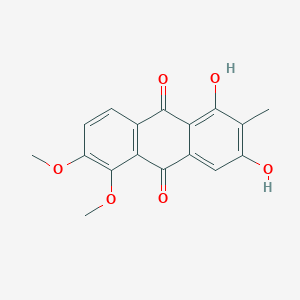


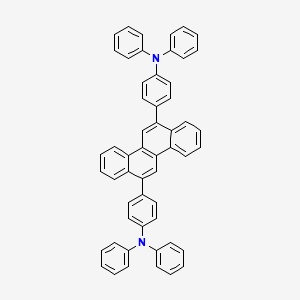

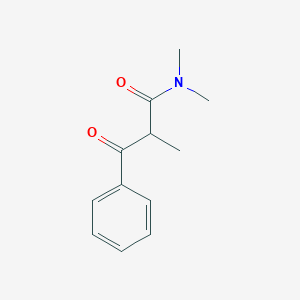
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
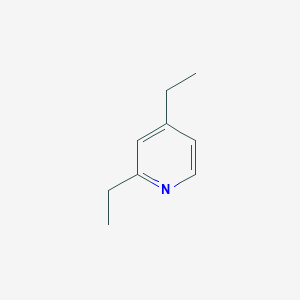
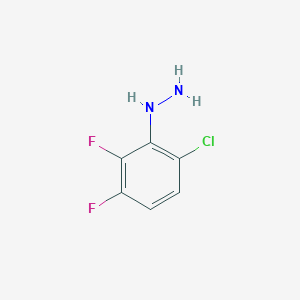
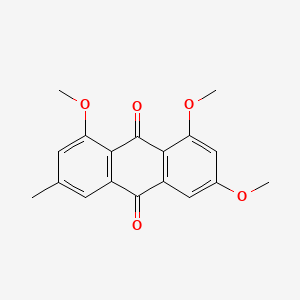
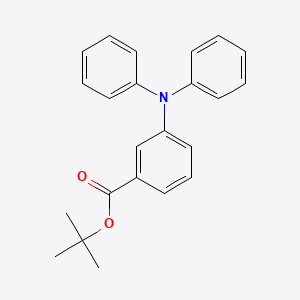
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
